4-propoxy-N-(1,3-thiazol-2-yl)benzamide 4-propoxy-N-(1,3-thiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16297620
InChI: InChI=1S/C13H14N2O2S/c1-2-8-17-11-5-3-10(4-6-11)12(16)15-13-14-7-9-18-13/h3-7,9H,2,8H2,1H3,(H,14,15,16)
SMILES:
Molecular Formula: C13H14N2O2S
Molecular Weight: 262.33 g/mol

4-propoxy-N-(1,3-thiazol-2-yl)benzamide

CAS No.:

Cat. No.: VC16297620

Molecular Formula: C13H14N2O2S

Molecular Weight: 262.33 g/mol

* For research use only. Not for human or veterinary use.

4-propoxy-N-(1,3-thiazol-2-yl)benzamide -

Specification

Molecular Formula C13H14N2O2S
Molecular Weight 262.33 g/mol
IUPAC Name 4-propoxy-N-(1,3-thiazol-2-yl)benzamide
Standard InChI InChI=1S/C13H14N2O2S/c1-2-8-17-11-5-3-10(4-6-11)12(16)15-13-14-7-9-18-13/h3-7,9H,2,8H2,1H3,(H,14,15,16)
Standard InChI Key DHNXTFLHOYJIHV-UHFFFAOYSA-N
Canonical SMILES CCCOC1=CC=C(C=C1)C(=O)NC2=NC=CS2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 4-propoxy-N-(1,3-thiazol-2-yl)benzamide, defines its structure unambiguously:

  • Benzamide backbone: A benzene ring linked to a carboxamide group.

  • Para-propoxy substituent: A propyl ether group (–OCH₂CH₂CH₃) at the 4-position of the benzene ring.

  • Thiazole moiety: A five-membered aromatic heterocycle containing sulfur and nitrogen atoms, attached to the amide nitrogen.

Molecular Formula: C13H14N2O2S\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_2\text{S}
Molecular Weight: 278.33 g/mol (calculated from atomic masses).

Table 1: Key Physicochemical Properties

PropertyValue/Description
LogP (Partition Coefficient)~2.8 (estimated via analog comparison )
SolubilityLow in water; soluble in DMSO, DMF
Hydrogen Bond Donors2 (amide NH and thiazole NH)
Hydrogen Bond Acceptors4 (amide O, thiazole N, ether O)

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 4-propoxy-N-(1,3-thiazol-2-yl)benzamide typically involves a multi-step protocol:

  • Formation of 4-Propoxybenzoic Acid:

    • Propylation of 4-hydroxybenzoic acid using propyl bromide in the presence of a base (e.g., K₂CO₃).

    4-HO-C6H4COOH+CH3CH2CH2BrBase4-(CH2CH2CH2O)-C6H4COOH\text{4-HO-C}_6\text{H}_4\text{COOH} + \text{CH}_3\text{CH}_2\text{CH}_2\text{Br} \xrightarrow{\text{Base}} \text{4-(CH}_2\text{CH}_2\text{CH}_2\text{O)-C}_6\text{H}_4\text{COOH}
  • Activation of the Carboxylic Acid:

    • Conversion to an acid chloride using thionyl chloride (SOCl₂):

    4-Propoxybenzoic acid+SOCl24-Propoxybenzoyl chloride\text{4-Propoxybenzoic acid} + \text{SOCl}_2 \rightarrow \text{4-Propoxybenzoyl chloride}
  • Amidation with 2-Aminothiazole:

    • Reaction of the acid chloride with 2-aminothiazole in anhydrous dichloromethane:

    4-Propoxybenzoyl chloride+H2N-C3H2NS4-Propoxy-N-(1,3-thiazol-2-yl)benzamide\text{4-Propoxybenzoyl chloride} + \text{H}_2\text{N-C}_3\text{H}_2\text{NS} \rightarrow \text{4-Propoxy-N-(1,3-thiazol-2-yl)benzamide}

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
1K₂CO₃, DMF, 80°C, 12h85–90
2SOCl₂, reflux, 4h95
3Et₃N, DCM, 0°C → RT, 6h70–75
Activity TypeTarget Organism/ProteinPotential Efficacy
AntibacterialGram-positive bacteriaModerate
AntifungalCandida albicansLow to moderate
Anti-inflammatoryCOX-2 inhibitionHigh (predicted)

Future Research Directions

  • Comprehensive Bioactivity Screening: Prioritize assays against cancer cell lines (e.g., MCF-7, A549) and microbial pathogens.

  • Structure-Activity Relationship (SAR) Studies: Modify the propoxy chain length or thiazole substituents to optimize potency.

  • Pharmacokinetic Profiling: Assess oral bioavailability and metabolic stability in vitro.

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